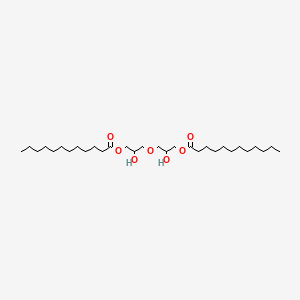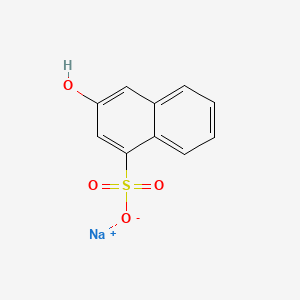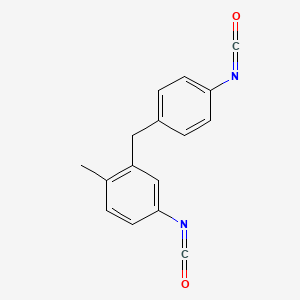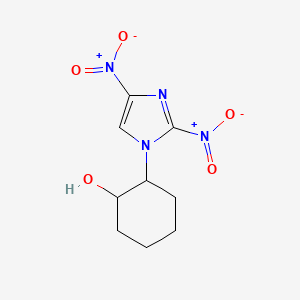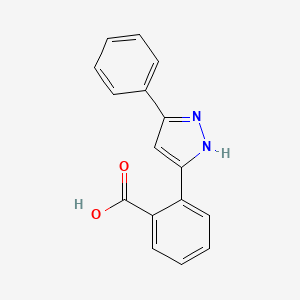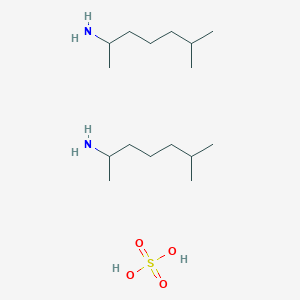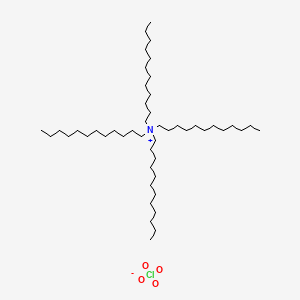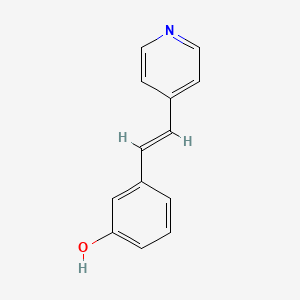
Lead fluoride hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead fluoride hydroxide is an inorganic compound with the chemical formula PbF(OH). It is a derivative of lead and is known for its unique properties and applications in various fields. This compound is typically found in crystalline form and is characterized by its stability and reactivity under specific conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead fluoride hydroxide can be synthesized through several methods:
Hydrothermal Synthesis: This method involves reacting lead salts with fluoride sources under high temperature and pressure conditions. For example, lead nitrate can be reacted with sodium fluoride in an aqueous solution, followed by hydrothermal treatment to yield this compound.
Solvothermal Synthesis: Similar to hydrothermal synthesis, but uses organic solvents instead of water. This method can help control the morphology and size of the resulting crystals.
Microwave-Assisted Synthesis: This method uses microwave radiation to heat the reaction mixture, leading to faster reaction rates and potentially higher yields.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrothermal or solvothermal reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure high purity and yield of the product.
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions, where lead can change its oxidation state. For example, it can be reduced to lead metal or oxidized to lead dioxide.
Substitution Reactions: This compound can participate in substitution reactions where the fluoride or hydroxide ions are replaced by other anions or ligands.
Complexation Reactions: this compound can form complexes with various ligands, such as ammonia or organic molecules.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reducing Agents: Sodium borohydride or hydrogen gas can reduce it to lead metal.
Substitution Reagents: Halide salts like sodium chloride or potassium bromide can induce substitution reactions.
Major Products:
Oxidation Products: Lead dioxide (PbO2)
Reduction Products: Lead metal (Pb)
Substitution Products: Lead halides (e.g., PbCl2, PbBr2)
Aplicaciones Científicas De Investigación
Lead fluoride hydroxide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lead compounds and as a reagent in various chemical reactions.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in imaging and diagnostic applications.
Medicine: There is interest in its potential use in radiotherapy and as a contrast agent in medical imaging.
Industry: this compound is used in the production of specialized glasses and ceramics, as well as in the manufacture of certain types of batteries and supercapacitors.
Mecanismo De Acción
The mechanism by which lead fluoride hydroxide exerts its effects is primarily through its interaction with other chemical species. It can act as a source of fluoride ions, which can participate in various chemical reactions. The lead ions can also interact with biological molecules, potentially affecting cellular processes and pathways. For example, lead ions can inhibit certain enzymes by binding to their active sites, disrupting normal cellular functions.
Comparación Con Compuestos Similares
Lead(II) Fluoride (PbF2): A related compound that is used in similar applications but lacks the hydroxide group.
Lead(II) Hydroxide (Pb(OH)2): Another related compound that contains hydroxide ions but no fluoride ions.
Lead(II) Chloride (PbCl2): Similar in structure but contains chloride ions instead of fluoride.
Uniqueness: Lead fluoride hydroxide is unique due to its combination of fluoride and hydroxide ions, which gives it distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions compared to its individual components.
Propiedades
Número CAS |
97889-90-2 |
|---|---|
Fórmula molecular |
FHOPb |
Peso molecular |
243 g/mol |
Nombre IUPAC |
lead(2+);fluoride;hydroxide |
InChI |
InChI=1S/FH.H2O.Pb/h1H;1H2;/q;;+2/p-2 |
Clave InChI |
DRUMTBTYLQUOOC-UHFFFAOYSA-L |
SMILES canónico |
[OH-].[F-].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


